molecular formula C9H4ClF3O B2446401 6-Chloro-3-(trifluoromethyl)benzofuran CAS No. 1400764-57-9

6-Chloro-3-(trifluoromethyl)benzofuran

Cat. No.: B2446401
CAS No.: 1400764-57-9
M. Wt: 220.58
InChI Key: MYGDDELQCZSGID-UHFFFAOYSA-N
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Description

6-Chloro-3-(trifluoromethyl)benzofuran is a chemical compound with the molecular formula C9H4ClF3O . It belongs to the class of benzofuran compounds, which are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling . These methods have been found to yield high-quality benzofuran compounds with fewer side reactions .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzofuran ring, a chlorine atom attached at the 6th position, and a trifluoromethyl group attached at the 3rd position .


Chemical Reactions Analysis

Benzofuran compounds, including this compound, can undergo various chemical reactions. For instance, they can participate in AlCl3-mediated C–C bond formation followed by a C–O bond formation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 220.576 Da and a monoisotopic mass of 219.990280 Da .

Scientific Research Applications

Synthesis and Characterization

  • A novel method for synthesizing 6-AminoTriazolo-Thiadiazoles integrated with benzofuran and pyrazole moieties has been reported. This involves a one-pot cyclocondensation reaction, yielding compounds with potential antimicrobial activities (Idrees, Kola, & Siddiqui, 2019).
  • Copper-catalyzed tandem cyclization and vinylation have been developed for synthesizing 2-trifluoromethyl benzofuran derivatives, representing a simple and efficient one-pot synthesis approach for these compounds, potentially useful in drug design (He, Xiong, Hu, & Zhang, 2019).
  • A novel route for synthesizing a variety of 2-trifluoromethylbenzofurans is reported, providing a means to create these compounds with potential applications in various fields (Zhou, Niu, Xu, & Hu, 2009).

Antimicrobial and Biological Activities

  • The synthesis of new chalcones containing benzofuran and benzofuran Schiff bases has been explored. These compounds, having the benzofuran nucleus which frequently occurs in natural products, have shown promising antimicrobial activities (Lunkad, Kothawade, Jadhav, Chaudhari, & Bornare, 2015).
  • Novel hybrid compounds between benzofuran and N-aryl piperazine have been synthesized and evaluated for in vitro anti-tumor activity. Some derivatives have shown significant cytotoxic activity, highlighting the potential for medical applications (Mao, Zheng, Lin, Hu, Wang, Wan, & Rao, 2016).

Mechanism of Action

While the specific mechanism of action for 6-Chloro-3-(trifluoromethyl)benzofuran is not mentioned in the retrieved papers, benzofuran compounds in general have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Future Directions

Benzofuran compounds, including 6-Chloro-3-(trifluoromethyl)benzofuran, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research could focus on further exploring the therapeutic potential of these compounds for the treatment of various diseases .

Properties

IUPAC Name

6-chloro-3-(trifluoromethyl)-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3O/c10-5-1-2-6-7(9(11,12)13)4-14-8(6)3-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGDDELQCZSGID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)OC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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